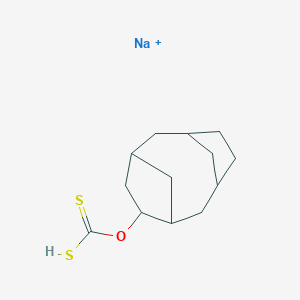
Cyclodecyl xanthogenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodecyl xanthogenate (CDX) is a chemical compound that belongs to the family of xanthates. It is widely used in scientific research for its unique properties and potential applications in various fields. CDX is synthesized through a simple and cost-effective method and has been shown to exhibit promising biochemical and physiological effects.
作用機序
The mechanism of action of Cyclodecyl xanthogenate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Cyclodecyl xanthogenate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclodecyl xanthogenate has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
生化学的および生理学的効果
Cyclodecyl xanthogenate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Cyclodecyl xanthogenate can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that Cyclodecyl xanthogenate can reduce inflammation, protect against oxidative stress, and inhibit tumor growth.
実験室実験の利点と制限
Cyclodecyl xanthogenate has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. Cyclodecyl xanthogenate is also relatively non-toxic and has low environmental impact. However, Cyclodecyl xanthogenate has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the lab, which can affect the accuracy of the results. Cyclodecyl xanthogenate is also not very soluble in water, which can limit its use in certain experiments.
将来の方向性
For the study of Cyclodecyl xanthogenate include the development of drug delivery systems, investigation of its potential as a treatment for neurodegenerative diseases, and exploration of its use in material science and agriculture.
合成法
Cyclodecyl xanthogenate is synthesized through a reaction between cyclodecyl alcohol and carbon disulfide in the presence of sodium hydroxide. The reaction results in the formation of sodium cyclodecyl xanthogenate, which is then acidified to obtain Cyclodecyl xanthogenate. This synthesis method is simple, cost-effective, and yields high-quality Cyclodecyl xanthogenate.
科学的研究の応用
Cyclodecyl xanthogenate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Cyclodecyl xanthogenate has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use as a drug delivery system. In agriculture, Cyclodecyl xanthogenate has been used as a plant growth regulator and as a pesticide. In material science, Cyclodecyl xanthogenate has been used as a surfactant and as a polymer stabilizer.
特性
CAS番号 |
110383-42-1 |
|---|---|
製品名 |
Cyclodecyl xanthogenate |
分子式 |
C13H20NaOS2+ |
分子量 |
279.4 g/mol |
IUPAC名 |
sodium;4-tricyclo[6.2.1.13,6]dodecanyloxymethanedithioic acid |
InChI |
InChI=1S/C13H20OS2.Na/c15-13(16)14-12-7-10-4-8-1-2-9(3-8)5-11(12)6-10;/h8-12H,1-7H2,(H,15,16);/q;+1 |
InChIキー |
JEOCMLUTANRVCM-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
正規SMILES |
C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |
同義語 |
cyclodecyl xanthogenate D 435 D-435 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



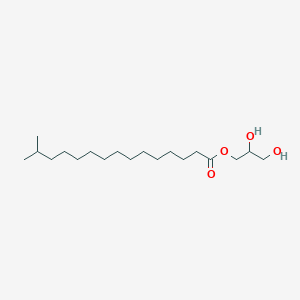
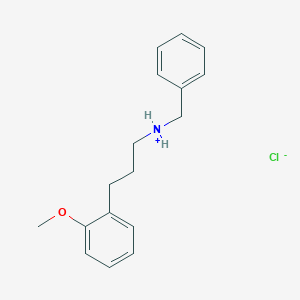
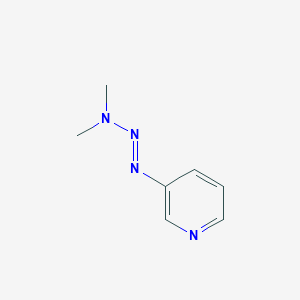
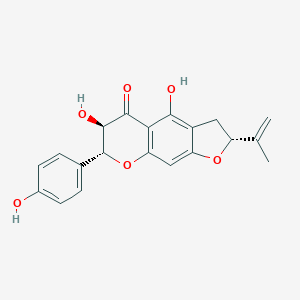

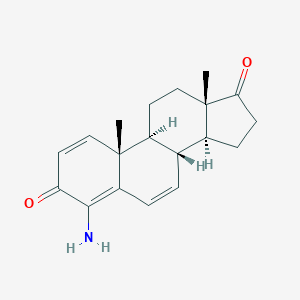


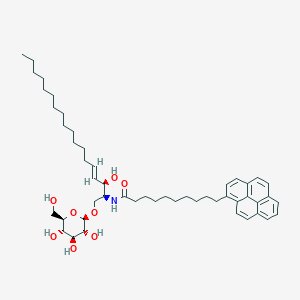
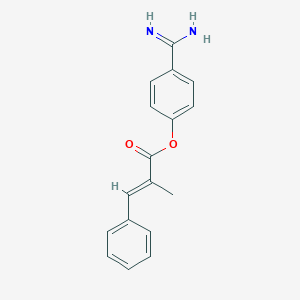


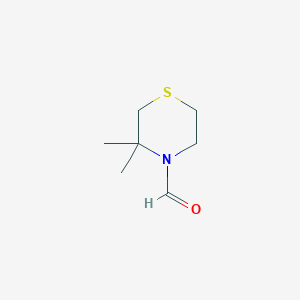
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)